Cas no 1597374-77-0 (1-(difluoromethyl)-6-methyl-1H-indole)

1-(difluoromethyl)-6-methyl-1H-indole structure
1597374-77-0 structure
商品名:1-(difluoromethyl)-6-methyl-1H-indole
CAS番号:1597374-77-0
MF:C10H9F2N
メガワット:181.181969404221
MDL:MFCD29060436
CID:4607473
PubChem ID:116546736

1-(difluoromethyl)-6-methyl-1H-indole 化学的及び物理的性質

名前と識別子

    • 1-(difluoromethyl)-6-methyl-1H-indole
    • 1H-Indole, 1-(difluoromethyl)-6-methyl-
    • MDL: MFCD29060436
    • インチ: 1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3
    • InChIKey: DKJDHENNBRFXPW-UHFFFAOYSA-N
    • ほほえんだ: N1(C(F)F)C2=C(C=CC(C)=C2)C=C1

1-(difluoromethyl)-6-methyl-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-255371-0.05g
1-(difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%
0.05g
$174.0 2024-06-19
Enamine
EN300-255371-1.0g
1-(difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%
1.0g
$743.0 2024-06-19
Chemenu
CM418034-1g
1-(difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%+
1g
$822 2023-03-01
Chemenu
CM418034-250mg
1-(difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%+
250mg
$353 2023-03-01
Enamine
EN300-255371-0.1g
1-(difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%
0.1g
$257.0 2024-06-19
Ambeed
A1082068-1g
1-(Difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%
1g
$541.0 2024-08-03
Enamine
EN300-255371-5.0g
1-(difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%
5.0g
$2152.0 2024-06-19
Enamine
EN300-255371-0.5g
1-(difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%
0.5g
$579.0 2024-06-19
A2B Chem LLC
AW43723-50mg
1-(difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%
50mg
$219.00 2024-04-20
Aaron
AR01C447-50mg
1-(difluoromethyl)-6-methyl-1H-indole
1597374-77-0 95%
50mg
$265.00 2025-02-09

1-(difluoromethyl)-6-methyl-1H-indole 関連文献

1-(difluoromethyl)-6-methyl-1H-indoleに関する追加情報

Recent Advances in the Study of 1-(Difluoromethyl)-6-methyl-1H-indole (CAS: 1597374-77-0) in Chemical Biology and Pharmaceutical Research

The compound 1-(difluoromethyl)-6-methyl-1H-indole (CAS: 1597374-77-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic molecule, characterized by a difluoromethyl group at the 1-position and a methyl group at the 6-position of the indole ring, exhibits promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.

One of the key areas of research has been the synthesis and structural modification of 1-(difluoromethyl)-6-methyl-1H-indole to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route for this compound, utilizing a palladium-catalyzed cross-coupling reaction to achieve high yield and purity. The study also highlighted the importance of the difluoromethyl group in improving the compound's metabolic stability and bioavailability, making it a promising candidate for further preclinical evaluation.

In addition to its synthetic optimization, the biological activity of 1-(difluoromethyl)-6-methyl-1H-indole has been extensively investigated. A recent in vitro study demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The compound exhibited a 50% inhibitory concentration (IC50) of 0.8 µM, which is comparable to that of established COX-2 inhibitors. These findings suggest its potential as a novel anti-inflammatory agent, with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another significant development is the exploration of 1-(difluoromethyl)-6-methyl-1H-indole as an anticancer agent. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as Bax and caspase-3. Furthermore, it showed selective cytotoxicity against cancer cell lines, with minimal effects on normal cells, indicating a favorable therapeutic window. These results underscore its potential as a targeted therapy for certain types of cancer, particularly those resistant to conventional treatments.

The antimicrobial properties of 1-(difluoromethyl)-6-methyl-1H-indole have also been a focus of recent studies. A 2023 study in Antimicrobial Agents and Chemotherapy reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action involves disruption of bacterial cell membrane integrity, leading to rapid cell death. This finding highlights its potential as a new class of antimicrobial agents, addressing the growing challenge of antibiotic resistance.

In conclusion, 1-(difluoromethyl)-6-methyl-1H-indole (CAS: 1597374-77-0) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthetic methodologies and mechanistic understanding, position it as a valuable candidate for further drug development. Future research should focus on in vivo studies to validate its therapeutic potential and explore its pharmacokinetic and safety profiles. The continued investigation of this compound may pave the way for novel treatments in inflammation, oncology, and infectious diseases.

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Amadis Chemical Company Limited
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